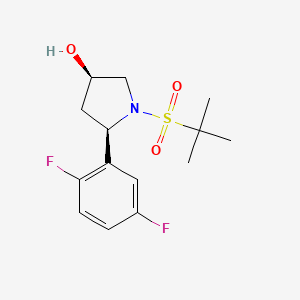![molecular formula C17H17Cl3N2 B14016468 N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)methylideneamino]aniline CAS No. 6632-46-8](/img/structure/B14016468.png)
N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)methylideneamino]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)methylideneamino]aniline” is a synthetic organic compound that belongs to the class of aniline derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of chloroethyl and chlorophenyl groups in its structure suggests potential reactivity and utility in different chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)methylideneamino]aniline” typically involves the reaction of aniline derivatives with chloroethylating agents. A common synthetic route might include:
Starting Materials: Aniline, 4-chlorobenzaldehyde, and 2-chloroethyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: Aniline is first reacted with 4-chlorobenzaldehyde to form the Schiff base, which is then treated with 2-chloroethyl chloride under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the imine group, converting it to an amine.
Substitution: The chloroethyl groups are susceptible to nucleophilic substitution reactions, potentially forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted aniline derivatives.
科学研究应用
Chemistry
Catalysis: The compound might be used as a ligand in catalytic processes.
Materials Science:
Biology and Medicine
Pharmacology: Investigation into its potential as a therapeutic agent, particularly in cancer research due to the presence of chloroethyl groups which are known for their alkylating properties.
Biochemistry: Studies on its interaction with biological macromolecules.
Industry
Dye and Pigment Production: Utilized in the synthesis of dyes and pigments due to its aromatic structure.
Chemical Intermediates: Used as an intermediate in the production of other complex organic compounds.
作用机制
The mechanism of action of “N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)methylideneamino]aniline” would depend on its specific application. In medicinal chemistry, for example, it might act as an alkylating agent, forming covalent bonds with DNA and disrupting cellular processes. The molecular targets could include nucleophilic sites in DNA, leading to cross-linking and inhibition of DNA replication.
相似化合物的比较
Similar Compounds
N,N-bis(2-chloroethyl)aniline: Lacks the chlorophenyl group.
N,N-bis(2-chloroethyl)-4-methylaniline: Contains a methyl group instead of the chlorophenyl group.
Uniqueness
The presence of both chloroethyl and chlorophenyl groups in “N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)methylideneamino]aniline” makes it unique, potentially offering a combination of reactivity and specificity not found in simpler analogs.
属性
CAS 编号 |
6632-46-8 |
|---|---|
分子式 |
C17H17Cl3N2 |
分子量 |
355.7 g/mol |
IUPAC 名称 |
N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C17H17Cl3N2/c18-9-11-22(12-10-19)17-7-5-16(6-8-17)21-13-14-1-3-15(20)4-2-14/h1-8,13H,9-12H2 |
InChI 键 |
RHNYEQRVYXSXKC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)N(CCCl)CCCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


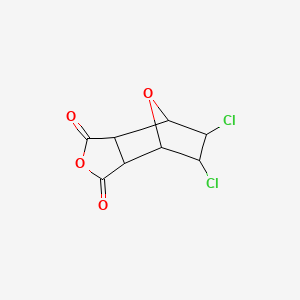
![6-Butyl-6a-methylhexahydro-5h-furo[2,3-b]pyrrol-5-one](/img/structure/B14016392.png)
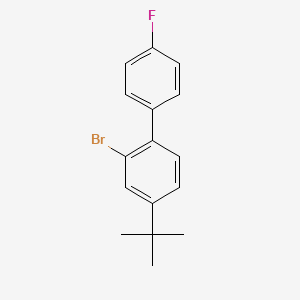

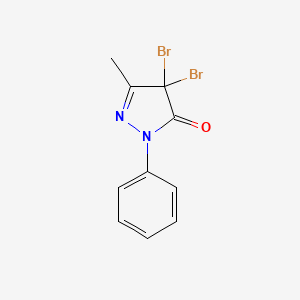
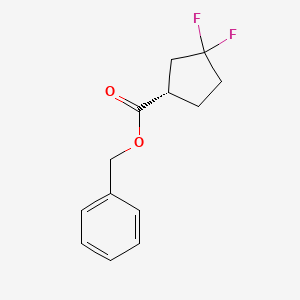

![(E)-1-[4-(Acetyloxy)-3,5-dimethoxyphenyl]-2-diazonioethen-1-olate](/img/structure/B14016421.png)
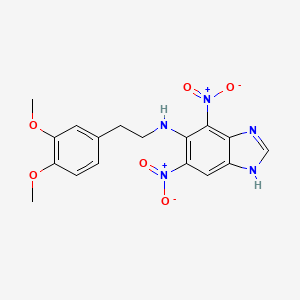
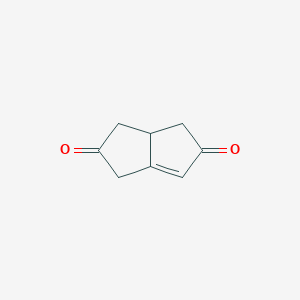

![2-([(Dimethylamino)methylidene]amino)-5-methyl-3-(2-oxo-2-phenylethyl)-1,3,4-thiadiazol-3-ium bromide](/img/structure/B14016465.png)
![(S)-Tetrahydro-3H-[1,2,3]oxathiazolo[4,3-c][1,4]oxazine 1,1-dioxide](/img/structure/B14016476.png)
